Electronic Band Gap: ZrO is Metallic, ZrO₂ is a Wide-Band-Gap Insulator
First-principles electronic structure calculations show that oxozirconium (ZrO) possesses a zero electronic band gap (0.0 eV), indicating metallic/semi-metallic behavior [1]. In direct comparison, the most common zirconium oxide phase, monoclinic ZrO₂, exhibits an experimental optical band gap of 5.8 eV [2], while amorphous ZrO₂ thin films display a band gap of 4.7 eV as measured by electron energy loss spectroscopy (EELS) [3]. The fundamental difference of approximately 5 eV in band gap energy means that ZrO can conduct electrons via the Zr 4s band, whereas ZrO₂ acts as an electrical insulator with volume resistivity exceeding 10¹³ Ω·cm [4]. This distinction is critical for applications requiring electrically conductive oxide phases embedded within ceramic matrices.
| Evidence Dimension | Electronic band gap (eV) |
|---|---|
| Target Compound Data | 0.0 eV (metallic/semi-metallic) – DFT calculation [1] |
| Comparator Or Baseline | ZrO₂ (monoclinic): 5.8 eV (experimental); ZrO₂ (amorphous film): 4.7 eV (EELS) [2][3] |
| Quantified Difference | Δ ≈ 4.7–5.8 eV (fundamental insulator-to-metal transition) |
| Conditions | DFT with spin-orbit coupling for ZrO; EELS and optical absorption for ZrO₂ |
Why This Matters
The metallic band gap of ZrO enables its use as a conductive oxygen-deficient phase in thermal barrier coatings and solid-state electrochemical devices, a functionality impossible with insulating ZrO₂.
- [1] Materials Cloud, 'Band structure with spin-orbit coupling – ZrO,' Band gap = 0.0 eV, Direct Gap = 0.000 eV, Metallicity = 0.469. View Source
- [2] J. X. Zheng et al., 'Electronic structures and optical properties of monoclinic ZrO₂ studied by first-principles LDA+U approach,' J. Adv. Ceram., 2017, 6, 33–42 (experimental monoclinic ZrO₂ band gap = 5.8 eV). View Source
- [3] J. P. Chang et al., 'Atomic and electronic structures of amorphous ZrO₂ and HfO₂ films,' Microelectron. Eng., 2005, 80, 362–365 (EELS band gap for amorphous ZrO₂ = 4.7 eV). View Source
- [4] T. Nguyen et al., 'Structure, Composition, and Properties of MOCVD ZrO₂ Thin Films,' CiNii Research, 2025 (electrical resistivity of ZrO₂ films = 5×10¹³ Ω·cm). View Source
